2-[4-(4-FLUOROANILINO)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL]-1-ETHANOL
Overview
Description
2-[4-(4-Fluoroanilino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-1-ethanol is a synthetic organic compound that belongs to the class of pyrrolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Fluoroanilino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-1-ethanol typically involves the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine core.
Introduction of the Fluoroanilino Group: The fluoroanilino group can be introduced via nucleophilic aromatic substitution reactions, where a fluorinated aniline derivative reacts with the pyrrolopyrimidine core.
Addition of the Ethanol Group: The final step involves the addition of the ethanol group, which can be achieved through various methods such as reduction of an intermediate ketone or aldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Fluoroanilino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-1-ethanol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrrolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield a ketone, while nucleophilic substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-[4-(4-Fluoroanilino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-1-ethanol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a kinase inhibitor, which can be useful in the treatment of various cancers and inflammatory diseases.
Biological Research: It is used in the study of cell signaling pathways and the role of kinases in cellular processes.
Chemical Biology: The compound serves as a tool for probing the function of specific kinases in biological systems.
Industrial Applications: It may be used in the development of new pharmaceuticals and chemical probes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluoroanilino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-1-ethanol involves its interaction with specific molecular targets, primarily kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound also acts as a kinase inhibitor and has been studied for its anticancer properties.
Pyrido[2,3-d]pyrimidin-4-one: Known for its antibacterial and cyclin-dependent kinase (CDK) inhibitory activities.
Uniqueness
2-[4-(4-Fluoroanilino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-1-ethanol is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity towards certain kinases. This makes it a valuable compound for targeted therapeutic applications and research.
Properties
IUPAC Name |
2-[4-(4-fluoroanilino)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-7-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c1-10-11(2)21(7-8-22)16-14(10)15(18-9-19-16)20-13-5-3-12(17)4-6-13/h3-6,9,22H,7-8H2,1-2H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCGXVCHEBEFQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)NC3=CC=C(C=C3)F)CCO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648212 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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